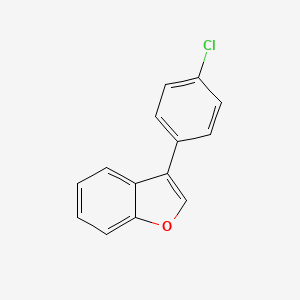
3-(4-chlorophenyl)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)benzofuran typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of 4-chlorophenylacetic acid with benzoyl chloride, followed by cyclization in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chlorophenyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzofuranones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield 3-(4-chlorophenyl)-1,2-dihydrobenzofuran.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: this compound-2-one.
Reduction: 3-(4-Chlorophenyl)-1,2-dihydrobenzofuran.
Substitution: 3-(4-Aminophenyl)-1-benzofuran or 3-(4-Mercaptophenyl)-1-benzofuran.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)benzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)benzofuran involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-1,2-dihydrobenzofuran
- 3-(4-chlorophenyl)benzofuran-2-one
- 3-(4-Aminophenyl)-1-benzofuran
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its reactivity and potential for various applications compared to other benzofuran derivatives.
Propiedades
Número CAS |
57329-30-3 |
|---|---|
Fórmula molecular |
C14H9ClO |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H9ClO/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-9H |
Clave InChI |
IFFZKSICBXBHSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CO2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















